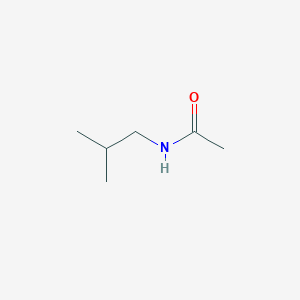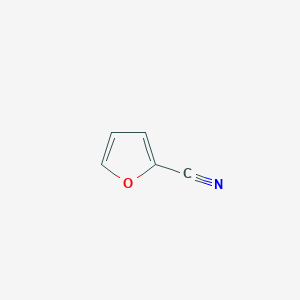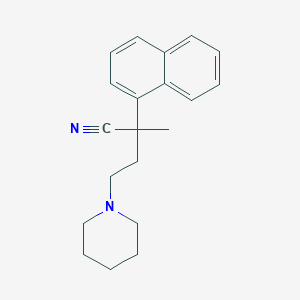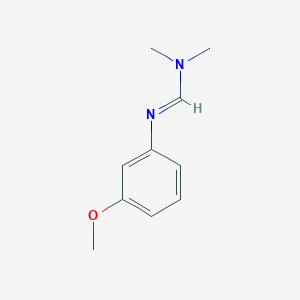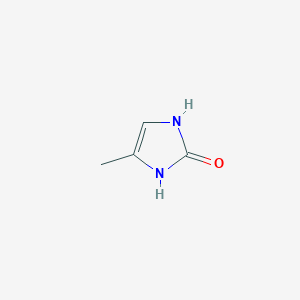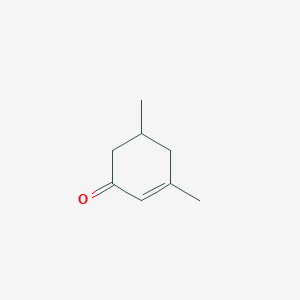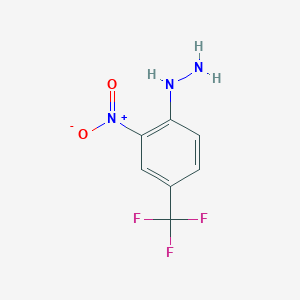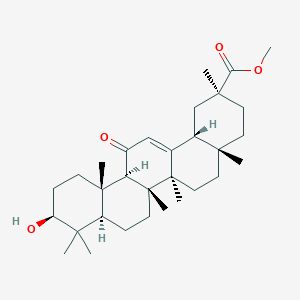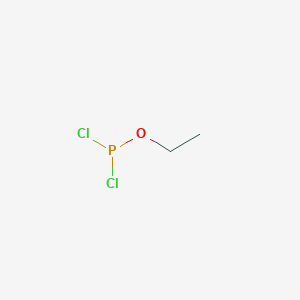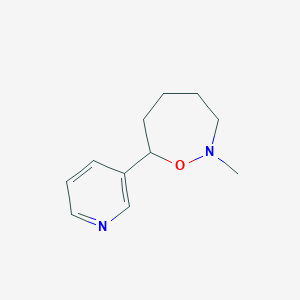
2-Methyl-7-pyridin-3-yloxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-pyridin-3-yloxazepane, also known as MPO, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a heterocyclic compound that has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-Methyl-7-pyridin-3-yloxazepane involves its binding to GPCRs. When 2-Methyl-7-pyridin-3-yloxazepane binds to a GPCR, it can activate or inhibit the signaling pathway of the receptor. This can lead to various physiological effects depending on the receptor and the tissue it is expressed in.
Effets Biochimiques Et Physiologiques
2-Methyl-7-pyridin-3-yloxazepane has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of GPCRs involved in pain sensation, inflammation, and cardiovascular function. 2-Methyl-7-pyridin-3-yloxazepane has also been found to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-7-pyridin-3-yloxazepane in lab experiments is its specificity for certain GPCRs. This allows researchers to study specific signaling pathways without affecting other pathways. However, one limitation of using 2-Methyl-7-pyridin-3-yloxazepane is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Methyl-7-pyridin-3-yloxazepane. One direction is the development of 2-Methyl-7-pyridin-3-yloxazepane derivatives that have improved solubility and potency. Another direction is the study of the physiological effects of 2-Methyl-7-pyridin-3-yloxazepane in different tissues and disease models. Additionally, the potential use of 2-Methyl-7-pyridin-3-yloxazepane as a therapeutic agent for certain diseases could be explored.
Conclusion:
In conclusion, 2-Methyl-7-pyridin-3-yloxazepane is a promising compound for scientific research due to its potential use as a ligand for GPCRs. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 2-Methyl-7-pyridin-3-yloxazepane could lead to a better understanding of GPCR signaling pathways and the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-Methyl-7-pyridin-3-yloxazepane involves the reaction of 2-methyl-5-pyridin-3-yl-1,3-oxazepane with 2-bromoethanol. The reaction is carried out in anhydrous conditions using a solvent such as dichloromethane or chloroform. The product is then purified through column chromatography to obtain pure 2-Methyl-7-pyridin-3-yloxazepane.
Applications De Recherche Scientifique
2-Methyl-7-pyridin-3-yloxazepane has been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a crucial role in cellular signaling and are involved in various physiological processes. 2-Methyl-7-pyridin-3-yloxazepane has been found to bind to certain GPCRs, which makes it a potential tool for studying GPCR signaling pathways.
Propriétés
Numéro CAS |
1134-32-3 |
|---|---|
Nom du produit |
2-Methyl-7-pyridin-3-yloxazepane |
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-methyl-7-pyridin-3-yloxazepane |
InChI |
InChI=1S/C11H16N2O/c1-13-8-3-2-6-11(14-13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 |
Clé InChI |
MXAJYESQHKLEKL-UHFFFAOYSA-N |
SMILES |
CN1CCCCC(O1)C2=CN=CC=C2 |
SMILES canonique |
CN1CCCCC(O1)C2=CN=CC=C2 |
Synonymes |
2,3,4,5,6,7-Hexahydro-2-methyl-7-(3-pyridyl)-1,2-oxazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




